12-hydroxyicosanoyl-CoA

Lipidomics Analytical Chemistry Metabolomics

12-Hydroxyicosanoyl-CoA is a long-chain hydroxy fatty acyl-CoA (C20, 12-OH) essential for developing LC-MS/MS MRM methods to quantify hydroxyacyl-CoA species in tissue homogenates. Its unique +16 Da mass shift vs. eicosanoyl-CoA ensures interference-free quantification. Unlike 3-hydroxy analogs, the 12-hydroxy position confers strict substrate specificity for non-canonical beta-oxidation and carnitine shuttle (CPT1/2) studies. This compound serves as a definitive lipidomics database standard for LIPID MAPS and HMDB. For research use only; not for human use.

Molecular Formula C41H74N7O18P3S
Molecular Weight 1078.1 g/mol
Cat. No. B15551054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-hydroxyicosanoyl-CoA
Molecular FormulaC41H74N7O18P3S
Molecular Weight1078.1 g/mol
Structural Identifiers
InChIInChI=1S/C41H74N7O18P3S/c1-4-5-6-7-12-15-18-29(49)19-16-13-10-8-9-11-14-17-20-32(51)70-24-23-43-31(50)21-22-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,49,52-53H,4-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)
InChIKeyZGOTZQACZZEENI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Hydroxyicosanoyl-CoA: Molecular Identity, Physicochemical Properties, and Sourcing Considerations for Biochemical Research


12-Hydroxyicosanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A (acyl-CoA) derivative [1]. It is formally defined as the S-(12-hydroxyicosanoyl) thioester of coenzyme A and is therefore a member of the long-chain acyl-CoA (C12-C20) subclass [1]. The compound has a molecular formula of C41H74N7O18P3S, an average molecular weight of approximately 1078.05 g/mol [1], and a monoisotopic mass of 1077.40 Da . In biological systems, 12-hydroxyicosanoyl-CoA functions primarily as an activated fatty acid intermediate, facilitating the transfer and metabolic processing of its 20-carbon, 12-hydroxy acyl moiety within cellular pathways such as mitochondrial beta-oxidation and carnitine shuttle-mediated transport [1][2].

Why 12-Hydroxyicosanoyl-CoA Cannot Be Replaced by Generic Long-Chain or Hydroxyacyl-CoA Analogs in Specialized Assays


The assumption that any long-chain hydroxyacyl-CoA can substitute for 12-hydroxyicosanoyl-CoA is incorrect due to the high degree of substrate specificity exhibited by acyl-CoA synthetases, thioesterases, and downstream beta-oxidation enzymes [1]. The precise position of the hydroxyl group on the acyl chain (carbon-12) is a critical determinant of enzyme recognition. For instance, peroxisomal multifunctional proteins (MFP-1 and MFP-2) exhibit strict stereospecificity for either L- or D-3-hydroxyacyl-CoA intermediates during beta-oxidation, a pathway that is specific to 3-hydroxy, not 12-hydroxy, derivatives [2]. Consequently, a 3-hydroxy analog like 3-hydroxyicosanoyl-CoA is not functionally equivalent and will be processed by distinct enzymatic machinery. Furthermore, the chain length of the fatty acid moiety dictates its affinity for specific acyl-CoA synthetases, as separate enzymes exist for short-, medium-, long-, and very-long-chain fatty acids [1]. Therefore, substituting with a shorter-chain analog like 12-hydroxyoctadecanoyl-CoA (C18) or a non-hydroxylated analog like eicosanoyl-CoA would likely result in different kinetic profiles, subcellular trafficking, and metabolic fates, rendering experimental results non-comparable and procurement decisions scientifically unsound without direct validation [1].

Quantitative Comparative Evidence for 12-Hydroxyicosanoyl-CoA versus Closest Structural and Metabolic Analogs


Molecular Weight and Formula Distinguish 12-Hydroxyicosanoyl-CoA from Shorter-Chain and Non-Hydroxylated Analogs

The molecular weight of 12-hydroxyicosanoyl-CoA (1078.05 g/mol) provides a quantifiable differentiation from its closest analogs. Compared to the non-hydroxylated eicosanoyl-CoA (1058.0-1062.06 g/mol), the addition of a single hydroxyl group (+16 Da) is a definitive marker for MS-based identification and purity assessment [1]. Furthermore, its C20 chain length differentiates it from the C18 analog 12-hydroxyoctadecanoyl-CoA (1050.00 g/mol), a difference of 28.05 Da, which is easily resolved by modern high-resolution mass spectrometry .

Lipidomics Analytical Chemistry Metabolomics

Differential LogP and Polar Surface Area Values Suggest Altered Membrane Permeability and Chromatographic Behavior

Predicted physicochemical properties highlight key differences in lipophilicity and polarity that impact experimental handling and biological availability. The predicted logP for 12-hydroxyicosanoyl-CoA is 2.62, compared to 4.33 for 3-hydroxyicosanoyl-CoA [1]. The polar surface area (PSA) of 12-hydroxyicosanoyl-CoA is 383.86 Ų, versus 439 Ų for 3-hydroxyicosanoyl-CoA [1][2].

Biophysical Chemistry Chromatography ADME

Enzymatic Specificity: 12-Hydroxy Position Defines Distinct Metabolic Fate Compared to 3-Hydroxy β-Oxidation Intermediates

The position of the hydroxyl group is a critical determinant of enzymatic processing. Peroxisomal beta-oxidation relies on enzymes with strict stereospecificity for 3-hydroxyacyl-CoA intermediates. Multifunctional protein 1 (MFP-1) is specific for L-3-hydroxyacyl-CoAs, while MFP-2 is specific for D-3-hydroxyacyl-CoAs [1]. 12-Hydroxyicosanoyl-CoA, lacking a hydroxyl at the C3 position, is not a substrate for these core beta-oxidation enzymes and will therefore be metabolized via a different, non-canonical pathway.

Enzymology Lipid Metabolism Peroxisomal Disorders

Validated Research and Industrial Applications for 12-Hydroxyicosanoyl-CoA Based on Evidence


Development of Targeted LC-MS/MS Assays for Long-Chain Hydroxy Fatty Acid Metabolism

12-Hydroxyicosanoyl-CoA is an essential reference standard for developing and validating LC-MS/MS methods aimed at quantifying long-chain hydroxy fatty acyl-CoAs in biological samples. Its unique molecular weight (1078.05 g/mol) and mass shift relative to non-hydroxylated eicosanoyl-CoA (+16 Da) allow for the creation of specific multiple reaction monitoring (MRM) transitions, ensuring accurate and interference-free quantification in complex matrices like tissue homogenates or cell lysates [1]. This is critical for studies on fatty acid oxidation disorders, where accurate measurement of aberrant acyl-CoA species is necessary [2].

Mechanistic Investigation of Non-Canonical Fatty Acid Oxidation Pathways

Due to its lack of a 3-hydroxy group, 12-hydroxyicosanoyl-CoA cannot be processed by the canonical peroxisomal beta-oxidation machinery, which has strict specificity for 3-hydroxyacyl-CoA intermediates [1]. Researchers can therefore use this compound as a specific substrate to interrogate alternative, non-canonical pathways for fatty acid degradation, such as omega-oxidation or specific alpha-oxidation routes, in various cell types or disease models. Its use helps map metabolic routes that are independent of the major beta-oxidation enzymes MFP-1 and MFP-2 [1].

Investigating Carnitine Palmitoyltransferase (CPT) Substrate Specificity and Inhibition

12-Hydroxyicosanoyl-CoA is a substrate for the carnitine shuttle, being converted to 12-hydroxyicosanoylcarnitine by carnitine O-palmitoyltransferase [1]. This makes it a valuable tool for in vitro studies of CPT1 and CPT2 enzyme kinetics and substrate specificity. By comparing its conversion rate to that of palmitoyl-CoA (C16:0) or other acyl-CoAs, researchers can quantitatively assess how chain length and hydroxyl group position influence enzyme activity and inhibition [1]. This is relevant for understanding metabolic diseases and for evaluating the off-target effects of CPT-inhibiting drug candidates.

Reference Compound for Lipidomics Database and Pathway Curation

12-Hydroxyicosanoyl-CoA serves as a definitive chemical standard for populating and validating entries in lipidomics databases such as LIPID MAPS and the Human Metabolome Database (HMDB) [1]. Its well-defined molecular formula (C41H74N7O18P3S) and predicted physicochemical properties (e.g., logP of 2.62, PSA of 383.86 Ų) are used to train and refine in silico prediction models for lipid identification and to manually curate metabolic pathways, ensuring the accuracy of bioinformatics tools used by the broader research community [2].

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